![molecular formula C20H21ClN2OS B5066754 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B5066754.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide often involves multi-step reactions, including the use of adamantyl and chlorophenyl precursors. A notable approach involves microwave-assisted synthesis for efficient coupling and cyclization reactions, highlighting the strategies to incorporate the adamantyl group into complex molecules for enhanced activity against specific targets, such as influenza A virus (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant interactions, including π–π stacking and rotational disorder within the adamantane group, which influence the overall molecular conformation and stability. These structural features are crucial for understanding the compound's behavior in various environments (M. Tahir et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives is influenced by the presence of the adamantyl group, which is known to impart stability and unique reactivity patterns to the compounds. These properties are essential for the development of molecules with potential pharmaceutical applications, as demonstrated by their ability to interact with biological targets (El-Emam et al., 2020).
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS/c21-16-3-1-15(2-4-16)17-11-25-19(22-17)23-18(24)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14H,5-10H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAVHBITUTWTPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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